molecular formula C25H31N3O4 B14239467 2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline CAS No. 500689-21-4

2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline

Cat. No.: B14239467
CAS No.: 500689-21-4
M. Wt: 437.5 g/mol
InChI Key: OPSILNCDWINSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple ether and amine groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(2-methoxyethoxy)aniline with ethylene oxide under controlled conditions to form the desired product. The reaction conditions often include the use of a catalyst, such as a strong acid or base, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The presence of ether and amine groups allows for nucleophilic substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Halides, alkoxides, and amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2’-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2’-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline involves its interaction with specific molecular targets and pathways. The compound’s ether and amine groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-hydroxyethyl)ethylenediamine
  • 2,2’-((Oxybis(ethane-2,1-diyl))bis(oxy))diethanol
  • 2,2’-(1,2-ethylenedioxy)bisethanethiol

Uniqueness

2,2’-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline is unique due to its specific combination of ether and amine groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

500689-21-4

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

2-[2-[N-[2-(2-aminophenoxy)ethyl]-2-(2-methoxyethoxy)anilino]ethoxy]aniline

InChI

InChI=1S/C25H31N3O4/c1-29-18-19-32-25-13-7-4-10-22(25)28(14-16-30-23-11-5-2-8-20(23)26)15-17-31-24-12-6-3-9-21(24)27/h2-13H,14-19,26-27H2,1H3

InChI Key

OPSILNCDWINSJV-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC=C1N(CCOC2=CC=CC=C2N)CCOC3=CC=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.